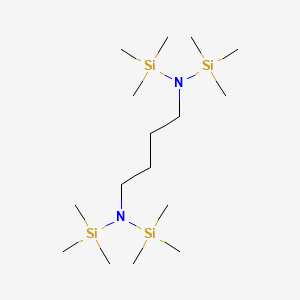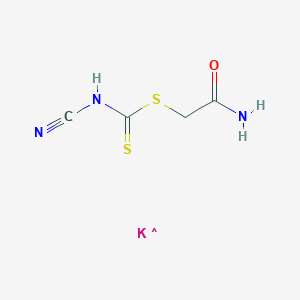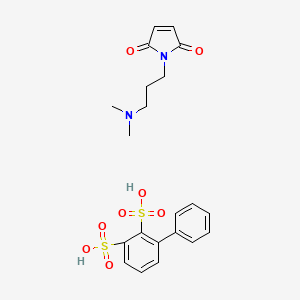
Ethanedithioamide, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedithioamide, N,N-dimethyl- is a chemical compound with the molecular formula C₄H₈N₂S₂ and a molecular weight of 148.250 g/mol . It is also known by other names such as Oxamide, N,N’-dimethyldithio- and N,N’-Dimethyldithiooxamide . This compound is characterized by the presence of two sulfur atoms and two nitrogen atoms in its structure, making it a dithioamide derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanedithioamide, N,N-dimethyl- can be synthesized through various synthetic routes. One common method involves the reaction of dimethylamine with carbon disulfide, followed by oxidation. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Ethanedithioamide, N,N-dimethyl- often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedithioamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amides or thiols.
Substitution: It can undergo nucleophilic substitution reactions where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amides, and thiols, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanedithioamide, N,N-dimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethanedithioamide, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in various catalytic processes . The exact molecular targets and pathways involved are still under investigation, but its ability to form stable complexes is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethanedithioamide, N,N-dimethyl- include:
Ethanethioamide, N,N-dimethyl-: This compound has a similar structure but with one sulfur atom instead of two.
Dimethylthioacetamide: Another related compound with similar chemical properties.
Uniqueness
Ethanedithioamide, N,N-dimethyl- is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical properties compared to its analogs. This makes it particularly useful in specific chemical reactions and industrial applications where such properties are desired .
Eigenschaften
CAS-Nummer |
41168-91-6 |
|---|---|
Molekularformel |
C4H8N2S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
N',N'-dimethylethanedithioamide |
InChI |
InChI=1S/C4H8N2S2/c1-6(2)4(8)3(5)7/h1-2H3,(H2,5,7) |
InChI-Schlüssel |
AGUSCPNQHJYZIK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


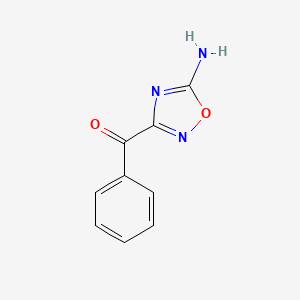

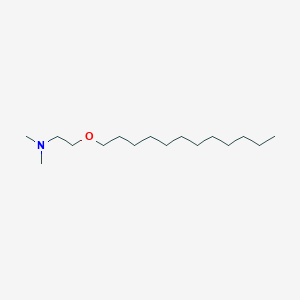

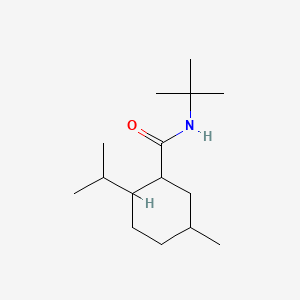
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)


![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)

